molecular formula C23H19NO5 B2792019 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-hydroxybenzoic acid CAS No. 2230799-79-6

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-hydroxybenzoic acid

Cat. No. B2792019
M. Wt: 389.407
InChI Key: YELRURBGWLCOTC-UHFFFAOYSA-N
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Description

This compound is a derivative of 9H-fluoren-9-ylmethoxy carbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group serves as a protective group for amino acids during peptide synthesis. The specific compound you mentioned seems to be a complex organic molecule that might be used in advanced organic synthesis or biochemistry research .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the Fmoc group and the benzoic acid moiety. The Fmoc group consists of a fluorene moiety attached to a methoxy carbonyl group . The benzoic acid moiety contains a carboxylic acid group attached to a benzene ring .


Chemical Reactions Analysis

The Fmoc group is typically removed in the presence of a base, such as piperidine, during peptide synthesis . This would be one of the primary chemical reactions involving this compound. The exact reactions would depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a complex organic molecule, it would likely be a solid at room temperature . Its solubility would depend on the specific solvent used .

Future Directions

The future directions for this compound would likely involve its use in peptide synthesis and potentially other areas of organic synthesis. It could also be used in the study of protein structure and function .

properties

IUPAC Name

4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c25-21-11-14(9-10-19(21)22(26)27)12-24-23(28)29-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-11,20,25H,12-13H2,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELRURBGWLCOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=C(C=C4)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-hydroxybenzoic acid

CAS RN

2230799-79-6
Record name 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-hydroxybenzoic acid
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